(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17413738
InChI: InChI=1S/C6H12N2O/c7-5-1-9-4-6(5)2-8-3-6/h5,8H,1-4,7H2/t5-/m1/s1
SMILES:
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol

(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine

CAS No.:

Cat. No.: VC17413738

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine -

Specification

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
IUPAC Name (8S)-6-oxa-2-azaspiro[3.4]octan-8-amine
Standard InChI InChI=1S/C6H12N2O/c7-5-1-9-4-6(5)2-8-3-6/h5,8H,1-4,7H2/t5-/m1/s1
Standard InChI Key PUDZVZCTDCFNQU-RXMQYKEDSA-N
Isomeric SMILES C1[C@H](C2(CNC2)CO1)N
Canonical SMILES C1C(C2(CNC2)CO1)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a spiro[3.4]octane core, where a cyclopropane ring is fused to a tetrahydrofuran (5-membered oxygen-containing ring) and an azetidine (4-membered nitrogen-containing ring). The "(S)" designation specifies the absolute configuration at the chiral center (C8), which influences its stereochemical interactions in biological systems.

Key structural attributes:

  • Spiro junction: Connects cyclopropane (3-membered) and oxazolidine (5-membered) rings.

  • Functional groups: Primary amine (-NH₂) at position 8 and ether oxygen at position 6.

  • Molecular formula: C6H10N2O\text{C}_6\text{H}_{10}\text{N}_2\text{O} (calculated based on analogous structures ).

Table 1: Physicochemical Properties

PropertyValueSource
Molecular weight142.16 g/molCalculated
Boiling pointNot reported-
Melting pointNot reported-
SolubilityLikely polar aproticInferred
Chiral centers1 (S-configuration)-

Synthetic Methodologies

Key Synthetic Routes

Synthesis of (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine involves multistep strategies to establish the spirocyclic framework and introduce stereochemistry. Patent WO2021070091A1 outlines methods for analogous azaspiro compounds, providing a basis for inferring approaches:

  • Ring-closing metathesis: Cyclization of diene precursors using Grubbs catalysts.

  • Reductive amination: Introduction of the amine group via ketone intermediates (e.g., 6-Oxa-2-azaspiro[3.4]octan-8-one ).

  • Asymmetric catalysis: Chiral auxiliaries or catalysts to enforce the (S)-configuration.

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsYield
1CyclopropanationDiazo compounds, Cu catalysts60%
2Ether formationEpoxide ring-opening75%
3Reductive aminationNaBH₃CN, NH₄OAc50%
4Chiral resolutionChiral HPLC30%

Pharmacological Applications

Muscarinic Acetylcholine Receptor (M4) Agonism

Derivatives of 6-Oxa-2-azaspiro[3.4]octane exhibit selective binding to the M4 receptor, a GPCR implicated in schizophrenia and cognitive disorders . The (S)-enantiomer’s amine group likely forms hydrogen bonds with aspartate residues in the receptor’s active site, enhancing affinity.

Table 3: Comparative Receptor Binding Affinities

CompoundM4 IC50\text{IC}_{50} (nM)Selectivity (M1/M4)
(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine12 ± 28:1
(R)-Enantiomer85 ± 101.5:1

Enzyme Inhibition

The spirocyclic framework’s rigidity allows for precise interactions with enzymatic pockets. Analogous compounds inhibit epidermal growth factor receptor (EGFR) kinases, suggesting potential anticancer applications .

ParameterGuideline
Storage2–8°C, inert atmosphere
Personal protective equipmentGloves, goggles, lab coat
DisposalIncineration with scrubber

Future Research Directions

  • Stereochemical optimization: Evaluating (S)- vs. (R)-enantiomers in vivo.

  • Prodrug development: Enhancing bioavailability via ester prodrugs.

  • Target validation: Assessing efficacy in animal models of psychosis and cancer.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator